N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a hydroxyethyl-pyrrole substituent. These compounds are often synthesized via coupling reactions between thiophene-2-carbonyl chloride and amine derivatives under reflux conditions (e.g., acetonitrile or pyridine solvents) . The hydroxyethyl group may enhance solubility and hydrogen-bonding capacity, while the 1-methylpyrrole moiety introduces steric and electronic effects that influence molecular interactions. Thiophene carboxamides are frequently explored for biological activities, including antifungal and antibacterial properties, as seen in analogues from the evidence .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDQLLDFAISCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide in cancer treatment. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene and pyrrole have been evaluated for their ability to inhibit cell proliferation in lines such as MCF7 (breast cancer) and A549 (lung cancer).
A study reported that certain thiophene derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting that the compound may possess similar anticancer properties due to its structural analogies with known active compounds .
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been investigated. Inflammation plays a critical role in the progression of various diseases, including cancer. The presence of hydroxyl and carboxamide functional groups in its structure suggests it could inhibit pro-inflammatory pathways, making it a candidate for further research in inflammatory disease models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrole Ring : This can be achieved through standard methods such as the reaction of 1-methylpyrrole with appropriate aldehydes.
- Synthesis of the Thiophene Core : The thiophene ring can be synthesized via cyclization reactions involving suitable precursors.
- Amidation Reaction : The final step involves the amidation of the carboxylic acid derivative with the amine derived from pyrrole to yield the target compound.
Case Studies
Several studies have documented the biological activities of compounds structurally related to this compound:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.74 µM, indicating strong potential for further development .
- Inflammation Model Testing : In a model of acute inflammation, a similar compound showed reduced levels of pro-inflammatory cytokines, suggesting that modifications to the thiophene structure could enhance anti-inflammatory efficacy .
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyridine Substituents
Compound : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- Key Features : Pyridine substituent at the amide nitrogen.
- Activity : Exhibits antibacterial efficacy, synthesized via Pd-catalyzed cross-coupling.
- However, the absence of a hydroxy group may reduce solubility compared to the target compound.
Compound : N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide
- Key Features : Pyridinylmethyl group instead of hydroxyethyl-pyrrole.
- Structural Data : Crystallographic studies show planar thiophene and pyridine rings, facilitating intermolecular interactions.
Analogues with Aromatic and Heteroaromatic Substituents
Compound : N-(2-nitrophenyl)thiophene-2-carboxamide
- Key Features : Nitrophenyl group introduces strong electron-withdrawing effects.
- Structural Data : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate planarity. Crystal packing relies on weak C–H⋯O/S interactions, lacking classical hydrogen bonds.
- Comparison : The nitro group reduces solubility but may enhance electrophilic reactivity. The target compound’s hydroxy group could improve H-bonding and solubility.
Compound : N-(1-ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide
- Key Features : Indole substituent with formyl and ethyl groups.
- Activity: Not explicitly reported, but indole derivatives often exhibit diverse bioactivity.
- Comparison : The bulky indole group may hinder membrane permeability compared to the target’s pyrrole moiety.
Steric and Electronic Effects of Bulky Substituents
Compound : N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)thiophene-3-carboxamide
- Key Features : Bulky tert-butyl and phenyl groups.
- Comparison : Increased steric hindrance likely reduces enzymatic metabolism, improving metabolic stability. The target compound’s smaller pyrrole group may favor better target accessibility.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a thiophene ring, a hydroxyl group, and a pyrrole moiety. Its molecular formula is , with a molecular weight of approximately 250.32 g/mol. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and thiophene have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's anticancer activity has been evaluated in several studies. A notable study reported that related compounds demonstrated antiproliferative effects against human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. For example, certain derivatives displayed IC50 values of 3.79 µM against MCF7 cells, indicating promising potential for further development .
The proposed mechanism of action for this class of compounds includes interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of key biological processes such as apoptosis and cell cycle regulation, which are critical in cancer therapy .
Study 1: Anticancer Efficacy
In a study conducted by Wei et al., several derivatives were synthesized and screened for their anticancer activities against the A549 cell line. The most potent compound showed an IC50 value of 26 µM, demonstrating significant growth inhibition .
Study 2: Antimicrobial Screening
A series of pyrrole-based compounds were evaluated for their antimicrobial properties against Staphylococcus aureus. The results indicated that some derivatives had MIC values lower than standard antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide, and what key parameters govern yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with amino alcohols (e.g., 2-amino-2-(1-methylpyrrol-2-yl)ethanol) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
- Critical Parameters : Temperature control (<40°C to prevent side reactions), solvent polarity, and stoichiometric ratios of reactants. Yields range from 45–70% depending on reaction optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxyl group (δ 4.8–5.2 ppm), thiophene protons (δ 6.8–7.4 ppm), and pyrrole ring protons (δ 6.2–6.6 ppm) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiophene and pyrrole rings) and hydrogen-bonding networks. SHELX programs are widely used for refinement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 307.08) .
Q. How do the functional groups (hydroxyl, carboxamide, pyrrole) influence its reactivity in medicinal chemistry applications?
- Hydroxyl Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can be derivatized via esterification or etherification .
- Carboxamide : Enhances solubility and serves as a hydrogen-bond acceptor. Stability under physiological pH (4–8) is critical for in vivo studies .
- Pyrrole Ring : Engages in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity .
Advanced Research Questions
Q. What are the key challenges in scaling up synthesis, and how can reaction conditions be optimized to mitigate impurities?
- Challenges :
- Byproduct Formation : Oxazoline byproducts from intramolecular cyclization of the hydroxyl-ethyl group. Mitigated by slow addition of coupling agents and low-temperature reactions (<25°C) .
- Purification : Co-elution of polar impurities in column chromatography. Use of preparative HPLC with C18 columns improves separation .
- Optimization Strategies :
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve regioselectivity in pyrrole ring functionalization .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times by 30–50% .
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data?
- Case Study : Discrepancies in dihedral angles between X-ray structures (e.g., 25° for thiophene-pyrrole angle) and DFT-optimized models (18–20°) may arise from crystal packing forces.
- Resolution : Use molecular dynamics simulations (Amber or GROMACS) to account for solvation effects and compare with experimental data .
Q. What in silico approaches are effective for predicting target interactions and pharmacokinetic properties?
- Methods :
- Molecular Docking (AutoDock Vina) : Predict binding to kinases or GPCRs, with scoring functions (e.g., ΔG = -8.2 kcal/mol for hypothetical kinase target) .
- ADMET Prediction (SwissADME) : LogP ~2.1 (moderate lipophilicity), moderate BBB permeability, and CYP3A4 metabolism liability .
Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic stress?
- Experimental Design :
- Thermal Stability : TGA shows decomposition onset at 180°C.
- Photolytic Degradation : UV exposure (254 nm, 48 hrs) causes 15% degradation; use amber glassware for storage .
- Hydrolytic Stability : Stable in pH 2–8 buffers (HPLC purity >95% after 24 hrs); degrades rapidly in alkaline conditions (pH >10) .
Q. Which structural modifications enhance bioactivity while maintaining metabolic stability?
- SAR Insights :
- Pyrrole Methylation : The 1-methyl group on the pyrrole ring reduces metabolic oxidation (CYP450-mediated) compared to unmethylated analogs .
- Hydroxyl Group Replacement : Substitution with fluorine improves BBB penetration but reduces solubility. Bioisosteric replacement with sulfonamide retains activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
